7-Methoxy-1H-pyrazolo[4,3-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-6-2-3-8-5-4-9-10-7(5)6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDAPCJUTAELFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Methoxy 1h Pyrazolo 4,3 B Pyridine and Its Analogs
Regioselective Introduction and Modification of the 7-Methoxy Group
The specific placement of the methoxy (B1213986) group at the C-7 position of the pyrazolo[4,3-b]pyridine scaffold can be achieved through two primary strategies: building the scaffold from a precursor that already contains the methoxy group, or introducing it onto a pre-formed, functionalized pyrazolopyridine core.
A plausible, though less documented, approach involves starting with a pyridine (B92270) derivative that already possesses a methoxy group at the required position (C-2 of the pyridine ring, which becomes C-7 of the fused system). For instance, a precursor such as a 2-methoxy-3-amino-4-halopyridine could theoretically be used as a building block, onto which the pyrazole (B372694) ring is then annulated.
A more robust and well-documented strategy relies on the late-stage functionalization of a halogenated pyrazolo[4,3-b]pyridine intermediate. A key precursor for this approach is 7-bromo-1H-pyrazolo[4,3-b]pyridine. The synthesis of this bromo-derivative has been achieved from N-(4-bromo-2-methylpyridin-3-yl)acetamide through a sequence involving treatment with potassium acetate, acetic anhydride, and isopentyl nitrite. The bromine atom at the C-7 position is an excellent handle for introducing the methoxy group via a nucleophilic aromatic substitution (SNAr) reaction. Treatment of 7-bromo-1H-pyrazolo[4,3-b]pyridine with a strong nucleophile like sodium methoxide (B1231860) in a suitable solvent would lead to the displacement of the bromide and the formation of the desired 7-Methoxy-1H-pyrazolo[4,3-b]pyridine. This type of transformation is a classic and reliable method for forming aryl ethers from aryl halides. doubtnut.combrainly.in
| Precursor | Reagents | Reaction Type | Product |
|---|---|---|---|
| N-(4-bromo-2-methylpyridin-3-yl)acetamide | 1. KOAc, Ac2O 2. Isopentyl nitrite | Diazotization/Cyclization | 7-Bromo-1H-pyrazolo[4,3-b]pyridine |
| 7-Bromo-1H-pyrazolo[4,3-b]pyridine | Sodium methoxide (NaOCH3) | Nucleophilic Aromatic Substitution (SNAr) | This compound |
Post-Cyclization Functionalization and Derivatization Strategies
Once the this compound core is assembled, it can be further modified to generate a library of analogues. Derivatization can occur at the nitrogen atoms of the pyrazole ring or at other available carbon positions on the scaffold.
The 7-bromo-1H-pyrazolo[4,3-b]pyridine intermediate is not only a precursor to the 7-methoxy derivative but also a versatile platform for a wide range of post-cyclization functionalizations via palladium-catalyzed cross-coupling reactions. The C-7 position can be arylated using the Suzuki-Miyaura cross-coupling reaction. nih.gov This has been demonstrated effectively on the closely related 7-bromo-1H-indazole scaffold, where various aryl boronic acids were coupled to the C-7 position in moderate to good yields using a palladium catalyst and a suitable base. nih.gov
Other powerful cross-coupling reactions could similarly be employed at the C-7 position, including:
Sonogashira coupling to introduce alkyne functionalities.
Heck coupling to install alkene groups.
Buchwald-Hartwig amination to form carbon-nitrogen bonds, introducing various amine substituents.
Functionalization is also possible at the nitrogen atoms of the pyrazole ring. N-alkylation can be readily achieved by treating the NH-containing pyrazole with an alkyl halide in the presence of a base. This allows for the introduction of diverse substituents at the N-1 or N-2 positions, further expanding the chemical space of accessible derivatives. rsc.org
| Starting Material | Reaction | Reagents & Conditions | Functionalized Product Type | Citation |
|---|---|---|---|---|
| 7-Bromo-4-substituted-1H-indazole | Suzuki-Miyaura Coupling | ArB(OH)2, PdCl2(PPh3)2, K2CO3, DMF | 7-Aryl-1H-indazole | nih.gov |
| 3-Bromo-pyrazolo[1,5-a]pyrimidinone | Suzuki-Miyaura Coupling | ArB(OH)2, XPhosPdG2/XPhos, K2CO3, EtOH/H2O, MW | 3-Aryl-pyrazolo[1,5-a]pyrimidinone | nih.govrsc.org |
| Iodine-functionalized pyrazolo[3,4-b]pyridine | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | Alkynylated pyrazolo[3,4-b]pyridine | nih.gov |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | 5-Amino-1H-pyrazolo[3,4-b]pyridine derivative | rsc.org |
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In heteroaromatic systems like pyrazolopyridines, the reactivity and regioselectivity are governed by the electronic properties of the bicyclic system. The pyridine ring is inherently electron-deficient, making EAS reactions challenging compared to benzene. youtube.com The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the C3 position to avoid placing a positive charge on the nitrogen atom during the reaction intermediate. youtube.com
For the pyrazolo[4,3-b]pyridine core, the electronic interplay between the electron-rich pyrazole ring and the electron-deficient pyridine ring dictates the substitution pattern. The methoxy group at the C7 position is an activating, ortho-para directing group, which would be expected to influence the regioselectivity of EAS reactions on the pyridine portion of the molecule. However, specific literature on the direct electrophilic aromatic substitution of this compound is scarce. General principles suggest that reactions such as nitration, halogenation, or sulfonation would require carefully optimized, and likely harsh, conditions.
Nucleophilic Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr) is a more common pathway for functionalizing the pyridine ring of pyrazolopyridines, especially when it is substituted with good leaving groups like halogens. The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles.
A notable synthetic route to the pyrazolo[4,3-b]pyridine scaffold involves an SNAr reaction on a substituted 2-chloropyridine (B119429) precursor. An efficient method has been developed for the synthesis of various pyrazolo[4,3-b]pyridines starting from readily available 2-chloro-3-nitropyridines. nih.gov In this sequence, the chloride at the C2 position is displaced by a nitrogen nucleophile (an arylhydrazine), which is the initial step leading to the formation of a hydrazone intermediate that subsequently cyclizes. nih.gov
While this example builds the pyrazole ring, the initial SNAr step is key. For a pre-formed this compound system, a leaving group at positions C3 or C5 would be susceptible to nucleophilic displacement. For example, the synthesis of 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine, an isomer of the target compound, highlights the utility of chloro-substituted pyrazolopyridines as intermediates for further derivatization via nucleophilic substitution. sigmaaldrich.com Similarly, in the pyrazolo[3,4-c]pyridine series, a chlorine atom at C5 was readily displaced by various amines in a Buchwald-Hartwig amination reaction, a related metal-catalyzed nucleophilic substitution process. rsc.org
Metal-Catalyzed Transformations for Advanced Derivatives
Metal-catalyzed cross-coupling reactions are powerful tools for creating complex derivatives of heterocyclic scaffolds. For pyrazolo[4,3-b]pyridine and its analogs, these transformations enable the introduction of a wide array of substituents at specific positions, typically starting from a halogenated precursor.
Research on the related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold demonstrates the potential for selective functionalization. rsc.org These methods are broadly applicable to other pyrazolopyridine isomers. Key transformations include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is used to form new carbon-carbon bonds. For instance, a borylated pyrazolopyridine intermediate can be coupled with various aryl or heteroaryl halides. rsc.org
Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, allowing for the introduction of diverse amine functionalities. The coupling of 5-chloro-1H-pyrazolo[3,4-c]pyridines with amines is a documented example. rsc.org
Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. It was successfully used to functionalize the C7 position of a pyrazolo[3,4-c]pyridine derivative after selective metalation and transmetalation to a zinc species. rsc.org
A specific example of derivatization is the synthesis of various substituted pyrazolo[4,3-b]pyridines via a sequence that includes a palladium-catalyzed reaction. nih.gov The following table shows examples of advanced derivatives of the pyrazolo[4,3-b]pyridine core synthesized using such methods.
Rearrangement Reactions and Mechanistic Investigations
Rearrangement reactions represent a class of organic reactions where the carbon skeleton of a molecule is rearranged to form a structural isomer. berhamporegirlscollege.ac.in In the synthesis of pyrazolopyridines, rearrangements can be key steps in the formation of the heterocyclic core.
One of the most relevant examples is the Japp-Klingemann reaction, which is used to synthesize pyrazoles from β-keto-acids or β-keto-esters and aryldiazonium salts. A modified, one-pot Japp-Klingemann reaction has been employed in the synthesis of pyrazolo[4,3-b]pyridines. nih.gov This procedure combines azo-coupling, deacylation, and pyrazole ring annulation in a single step. During this work, an unusual C-to-N migration of an acetyl group was observed, representing an interesting rearrangement that was investigated through the isolation of intermediates and NMR experiments. nih.gov
Other classical rearrangements, while not explicitly reported for this compound itself, are fundamental in organic synthesis and could be conceptually applied to its precursors or derivatives. These include:
Beckmann Rearrangement: Converts an oxime to an amide, a reaction used industrially for producing caprolactam. byjus.com
Claisen Rearrangement: A thermal rearrangement of allyl aryl ethers to form ortho-allylated phenols. byjus.com
Curtius Rearrangement: Involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can be converted to amines or urethanes. byjus.com
These rearrangements highlight the potential for complex structural modifications within this class of compounds. byjus.comslideshare.net
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov In the synthesis of pyrazole and fused pyrazole systems, several green approaches have been successfully implemented. thieme-connect.com
Key green strategies applicable to the synthesis of pyrazolopyridines include:
Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.govrsc.org It can also enable solvent-free reactions. mdpi.com
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG) is a core principle of green chemistry. thieme-connect.comrsc.org
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form a complex product, which increases efficiency and reduces waste. nih.gov The synthesis of pyrazolo[3,4-b]pyridines has been achieved using MCRs under solvent-free conditions. nih.gov
Catalysis: The use of recyclable or non-toxic catalysts, including biocatalysts or heterogeneous catalysts like nanoparticles, can improve the environmental profile of a synthesis. thieme-connect.comnih.gov
The following table summarizes various green chemistry techniques used in the synthesis of related pyrazole-containing heterocycles.
Structural Characterization and Elucidation of 7 Methoxy 1h Pyrazolo 4,3 B Pyridine Compounds
Advanced Spectroscopic Analyses
Spectroscopic techniques provide detailed information regarding the molecular formula, connectivity of atoms, and the nature of functional groups within the 7-Methoxy-1H-pyrazolo[4,3-b]pyridine molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a complete assignment of proton (¹H) and carbon (¹³C) signals is achieved through one- and two-dimensional NMR experiments.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For the this compound core, characteristic signals are expected:
Aromatic Protons: The protons on the pyridine (B92270) and pyrazole (B372694) rings typically appear in the downfield region (δ 7.0–8.5 ppm). For instance, in related 1H-pyrazolo[3,4-b]pyridine derivatives, the protons H4, H5, and H6 show distinct resonances and coupling patterns (doublets or double doublets) that allow for their specific assignment. researchgate.net The proton on the pyrazole ring (H3) usually appears as a singlet.
Methoxy (B1213986) Protons: The three protons of the methoxy group (–OCH₃) are chemically equivalent and appear as a sharp singlet, typically in the range of δ 3.9–4.1 ppm.
N-H Proton: The N-H proton of the pyrazole ring gives a broad singlet, often in the very downfield region (δ 11.0–14.0 ppm), and its signal may be exchangeable with deuterium (B1214612) oxide (D₂O). semanticscholar.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environment. The spectrum for this compound would be expected to show seven distinct signals:
Aromatic Carbons: The carbons of the fused heterocyclic rings resonate in the aromatic region (δ 100–160 ppm). The carbon atom attached to the methoxy group (C7) would be significantly shifted downfield due to the deshielding effect of the oxygen atom. semanticscholar.orgnih.gov
Methoxy Carbon: The carbon of the methoxy group typically appears upfield, around δ 55–60 ppm. ekb.eg
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for definitive structural assignment. bas.bg
COSY: Establishes correlations between adjacent protons, helping to map the proton-proton spin systems within the pyridine ring.
HSQC: Correlates each proton signal with its directly attached carbon atom.
HMBC: Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular framework, for example, by correlating the methoxy protons to the C7 carbon. semanticscholar.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values based on data for analogous structures. Actual values may vary depending on the solvent and experimental conditions.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 (N-H) | 11.0 - 14.0 (broad singlet) | - |
| 3 (C-H) | ~8.0 (singlet) | ~132.0 |
| 3a (C) | - | ~148.0 |
| 4 (C-H) | ~8.3 (doublet) | ~140.0 |
| 5 (C-H) | ~6.8 (doublet) | ~107.0 |
| 6 (N) | - | - |
| 7 (C-O) | - | ~164.0 |
| 7a (C) | - | ~111.0 |
| -OCH₃ | ~4.0 (singlet) | ~55.0 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₇H₇N₃O. sigmaaldrich.com
Expected Mass: The theoretical monoisotopic mass for C₇H₇N₃O ([M]) is 149.05891 Da. uni.lu
Confirmation: HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule ([M+H]⁺) with high precision (usually to four or five decimal places). semanticscholar.org The experimentally determined mass for the [M+H]⁺ ion (expected at m/z 150.06619) would be compared to the calculated value. A match within a narrow tolerance (e.g., ±5 ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
N-H Stretch: A moderate to sharp band in the region of 3100–3300 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy group is expected in the 2850–2960 cm⁻¹ range.
C=N and C=C Stretches: Aromatic ring stretching vibrations for both the pyridine and pyrazole rings occur in the 1400–1620 cm⁻¹ region.
C-O-C Stretch: A strong, characteristic band for the aryl-alkyl ether linkage is expected. The asymmetric C-O-C stretch typically appears around 1200–1275 cm⁻¹, while the symmetric stretch is found near 1000–1075 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (pyrazole) | Stretching | 3100 - 3300 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (methoxy) | Stretching | 2850 - 2960 |
| C=N / C=C (rings) | Stretching | 1400 - 1620 |
| C-O-C (ether) | Asymmetric Stretching | 1200 - 1275 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic structure of conjugated systems. The fused aromatic rings of this compound give rise to characteristic absorption bands in the UV region.
π → π Transitions:* These high-energy transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are expected for the conjugated pyrazolopyridine system. They typically result in strong absorption bands in the 250–300 nm range. researchgate.netphyschemres.org
n → π Transitions:* These transitions involve promoting a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. They are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. physchemres.org
The solvent can influence the position of these absorption maxima (λ_max). Studies on related heterocyclic systems show that the specific substitution pattern and solvent polarity can cause shifts in the absorption bands. rsc.org
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
While spectroscopic methods define molecular structure in solution or the gas phase, single-crystal X-ray crystallography provides the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.
Although a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as substituted pyrazolo[3,4-b]pyridines, provides valuable insights. nih.govresearchgate.net
Planarity: The fused pyrazolo[4,3-b]pyridine ring system is expected to be nearly planar. In a reported crystal structure of a substituted pyrazolo[3,4-b]pyridine, the dihedral angle between the fused pyrazole and pyridine rings was found to be only 1.76°. nih.gov
Bond Lengths and Angles: X-ray analysis would confirm the expected bond lengths for C-C, C-N, and C-O bonds, reflecting the aromatic character of the rings.
Intermolecular Interactions: In the solid state, molecules are likely to be arranged in a crystal lattice stabilized by intermolecular forces such as hydrogen bonding (involving the pyrazole N-H as a donor and a pyridine nitrogen as an acceptor) and π–π stacking interactions between the flat aromatic ring systems. mdpi.com
Table 3: Representative Crystallographic Data from an Analogous Pyrazolo[3,4-b]pyridine Structure Data from ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. nih.gov
| Parameter | Observation |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Dihedral Angle (Pyrazole/Pyridine) | 1.76 (7)° |
| Key Interactions | C—H⋯π interactions observed in packing |
Tautomerism and Isomerism Studies of the Pyrazolo[4,3-b]pyridine System
The pyrazolo[4,3-b]pyridine scaffold, also known as 7-azaindazole, can exhibit annular tautomerism, a phenomenon common to N-unsubstituted pyrazole rings. This involves the migration of a proton between the two nitrogen atoms of the pyrazole moiety.
1H- and 2H-Tautomers: Two primary tautomeric forms can exist: the 1H-pyrazolo[4,3-b]pyridine and the 2H-pyrazolo[4,3-b]pyridine. The relative stability and population of these tautomers depend on several factors, including the electronic nature of substituents and the solvent environment.
Predominant Form: For the parent indazole system, the 1H-tautomer (benzenoid form) is thermodynamically more stable than the 2H-tautomer (quinoid form). researchgate.net By analogy, the 1H-tautomer of this compound is generally expected to be the predominant form in solution. researchgate.net
Solvent Effects: The tautomeric equilibrium can be influenced by the solvent. For example, studies on 7-azaindole (B17877) have shown that proton transfer between tautomeric forms can be catalyzed by protic solvents like water or alcohols, which can form hydrogen-bonded bridges between the proton donor and acceptor sites. psu.edu Spectroscopic studies, particularly NMR, in different solvents can be used to investigate this equilibrium.
Computational and Theoretical Investigations of 7 Methoxy 1h Pyrazolo 4,3 B Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By calculating the electron density, DFT can predict a molecule's structure, energy, and reactivity. For pyrazolo[3,4-b]pyridine derivatives, DFT studies, often using the B3LYP functional, provide a detailed picture of the electronic landscape. rsc.orgnih.gov
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. acs.orgnih.gov
Global reactivity descriptors, derived from HOMO and LUMO energies, quantify various aspects of reactivity. These include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (µ), chemical hardness (η), and softness (S). nih.govasrjetsjournal.org These parameters help predict how a molecule will behave in a chemical reaction. nih.gov For instance, the electrophilicity index (ω) indicates the ability of a molecule to act as an electrophile. scielo.org.mx
Molecular Electrostatic Potential (MESP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.orgasrjetsjournal.org This allows for the prediction of sites where the molecule is likely to interact with other reagents. asrjetsjournal.org
Table 1: Representative Global Reactivity Descriptors Calculated via DFT for a Pyrazolopyridine Analog
| Parameter | Symbol | Formula | Typical Value (eV) | Description |
| HOMO Energy | EHOMO | - | -6.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | - | -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.2 | Indicates chemical reactivity and stability. acs.org |
| Ionization Potential | IP | -EHOMO | 6.2 | The energy required to remove an electron. |
| Electron Affinity | EA | -ELUMO | 2.0 | The energy released when an electron is added. |
| Electronegativity | χ | (IP+EA)/2 | 4.1 | The power of an atom to attract electrons to itself. nih.gov |
| Chemical Hardness | η | (IP-EA)/2 | 2.1 | Measures resistance to change in electron distribution. nih.gov |
| Electrophilicity Index | ω | µ²/2η | 3.9 | A measure of the energy lowering of a system when it accepts electrons. |
Note: Values are illustrative based on typical DFT calculations for pyrazole (B372694) derivatives and may not represent 7-Methoxy-1H-pyrazolo[4,3-b]pyridine exactly.
The biological activity and reactivity of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable, low-energy arrangements of atoms in a molecule. Computational methods can map the potential energy landscape, revealing the various possible conformations and the energy barriers between them. nih.gov For pyrazolopyridine systems, theoretical calculations have shown that the 1H-tautomer is generally more stable than the 2H-tautomer. mdpi.com DFT calculations are used to optimize the geometry of the molecule, finding the most stable conformation (the global minimum on the energy landscape). rsc.org This optimized structure is crucial for all other computational investigations, including docking and QSAR studies.
DFT calculations can accurately predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (FT-IR). tandfonline.com The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR parameters. asrjetsjournal.orgrsc.org These theoretical predictions are powerful tools for structure elucidation. When a new compound is synthesized, its experimental spectra can be compared with the computationally predicted spectra for proposed structures. A high degree of correlation between the experimental and calculated data provides strong evidence for the correct structural assignment. rsc.org This is particularly useful for distinguishing between regioisomers or tautomers, which can be challenging to identify through experimental means alone. rsc.orgrsc.org
Table 2: Example of Correlation between Experimental and Calculated ¹³C NMR Chemical Shifts for a Pyrazolopyridine Derivative
| Atom Position | Experimental δ (ppm) | Calculated δ (ppm) (DFT/GIAO) | Difference (ppm) |
| C3 | 145.2 | 144.8 | 0.4 |
| C4 | 115.8 | 116.1 | -0.3 |
| C5 | 140.1 | 140.5 | -0.4 |
| C6 | 128.9 | 128.7 | 0.2 |
| C7 | 152.5 | 152.9 | -0.4 |
| C7a | 112.3 | 112.0 | 0.3 |
Note: This table is a hypothetical representation to illustrate the typical accuracy of DFT-based NMR prediction.
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is central to drug discovery, as it helps to understand and predict how a potential drug might interact with its biological target. nih.govnih.gov
The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. tandfonline.com Studies on pyrazolopyridine and related pyrazole derivatives have used docking to explore their potential as inhibitors for various protein kinases, such as c-Met, TANK-binding kinase 1 (TBK1), and Janus kinases (JAKs). nih.govnih.govresearchgate.net These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. tandfonline.comrsc.org The insights gained from docking can guide the design of new derivatives with improved potency and selectivity. tandfonline.comnih.gov
Table 3: Illustrative Docking Results for a Pyrazolopyridine Inhibitor with TBK1 Kinase
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 15y nih.gov | -9.5 | Met96, Val29, Ala42 | Hydrogen Bond |
| Ile94, Val157 | Hydrophobic | ||
| URMC-099 tandfonline.com | -8.8 | Met96, Glu97 | Hydrogen Bond |
| Ile27, Leu158 | Hydrophobic |
Source: Data adapted from studies on TBK1 inhibitors to illustrate typical docking outputs. tandfonline.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.com The goal is to develop a model that can predict the activity of new, unsynthesized compounds. researchgate.net
To build a QSAR model, a set of molecules with known activities (the training set) is used. For each molecule, a variety of "molecular descriptors" are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., SlogP), and electronic properties. rsc.orgresearchgate.net Statistical methods, like multiple linear regression, are then used to find the best correlation between a selection of these descriptors and the observed biological activity (e.g., pIC₅₀). mdpi.com The resulting equation can then be used to predict the activity of other compounds (the test set). nih.gov QSAR studies have been successfully applied to various pyrazole derivatives to guide the development of agents with anticancer and other therapeutic properties. mdpi.comnih.gov
Mechanistic Computational Studies of Reaction Pathways
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely pathway for a reaction. mdpi.com
For the synthesis of the pyrazolo[3,4-b]pyridine core, several reaction pathways have been proposed, such as the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. mdpi.com Computational studies can help determine the regioselectivity of these reactions by comparing the activation energies of different possible pathways. For example, DFT calculations can confirm which atom is more susceptible to nucleophilic attack by analyzing charge densities and frontier orbitals, thereby explaining why one isomer is formed over another. rsc.org Such studies have been used to rationalize the formation of specific pyrazolo[3,4-b]pyridine derivatives in multicomponent reactions and to propose plausible mechanisms for complex cyclizations. tandfonline.comnih.gov
Biological Activities and Molecular Mechanisms of Action of 7 Methoxy 1h Pyrazolo 4,3 B Pyridine Derivatives Excluding Clinical Human Trials
Enzyme Inhibition and Modulation
Derivatives of the pyrazolopyridine core, including those with a 7-methoxy substitution, have shown significant capabilities as modulators of various enzymes, particularly kinases. Their ability to selectively inhibit these enzymes and interact with their active sites underscores their potential in targeting various cellular processes.
Kinase Inhibition Profiles and Selectivity (e.g., Fibroblast Growth Factor Receptors (FGFRs), Phosphodiesterase 1 (PDE1), Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), Bacterial Serine/Threonine Protein Kinases)
The pyrazolopyridine scaffold is a versatile backbone for the design of potent and selective kinase inhibitors.
Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective inhibitors of FGFR kinases. nih.govsigmaaldrich.comnih.gov One notable compound, 7n, demonstrated significant inhibitory activity against FGFR1-3 and exhibited good selectivity over other protein kinases. nih.gov This inhibition was shown to suppress FGFR signaling pathways in cancer cells. nih.gov The design of these inhibitors was often based on a scaffold hopping strategy from known FGFR inhibitors. nih.gov
Phosphodiesterase 1 (PDE1): The 1H-pyrazolo[4,3-b]pyridine scaffold has been identified as a promising core for the development of PDE1 inhibitors. A patent has been filed for compounds of this class for their potential use in treating neurodegenerative and psychiatric disorders. google.com The PDE1 enzyme family includes three subtypes, PDE1A, PDE1B, and PDE1C, all of which are considered targets for these inhibitors. google.com
Cyclin-Dependent Kinases (CDKs): Pyrazolo[3,4-b]pyridine derivatives have been extensively studied as inhibitors of CDKs, which are key regulators of the cell cycle. nih.gov For instance, 1H-pyrazolo[3,4-b]pyridine 3 (SQ-67563) was found to be a potent and selective inhibitor of CDK1/CDK2. nih.gov Further structure-activity relationship studies led to the discovery of BMS-265246, another potent CDK1/CDK2 inhibitor, where a 2,6-difluorophenyl substitution was critical for its high inhibitory activity. Additionally, novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have shown good inhibitory activity against CDK2 and CDK9.
Tropomyosin Receptor Kinases (TRKs): The pyrazolopyridine scaffold has also been utilized to develop inhibitors of TRKs, which are implicated in cancer. Through a strategy of scaffold hopping and computer-aided drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit TRKA.
Bacterial Serine/Threonine Protein Kinases: Certain derivatives have shown significant inhibitory activity against bacterial serine/threonine protein kinases. Specifically, 3-Amino-7-methoxy-1H-pyrazolo[3,4-b]quinoline demonstrated in vitro inhibition of resistance to kanamycin (B1662678) in Streptomyces lividans, a process regulated by these kinases. nih.gov This highlights the potential of these compounds in combating antibiotic resistance.
Table 1: Kinase Inhibition by Pyrazolopyridine Derivatives
| Derivative Class | Target Kinase(s) | Key Findings |
|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridines | FGFR1, FGFR2, FGFR3 | Potent and selective inhibition, suppression of signaling pathways. nih.govsigmaaldrich.comnih.gov |
| 1H-Pyrazolo[4,3-b]pyridines | PDE1 | Potential for treating neurodegenerative and psychiatric disorders. google.com |
| 1H-Pyrazolo[3,4-b]pyridines | CDK1, CDK2, CDK9 | Potent and selective inhibition, induction of apoptosis in cancer cells. nih.gov |
| Pyrazolo[3,4-b]pyridines | TRKA | Scaffold identified as a promising TRK inhibitor. |
| 3-Amino-7-methoxy-1H-pyrazolo[3,4-b]quinolines | Bacterial Serine/Threonine Protein Kinases | Inhibition of kanamycin resistance in S. lividans. nih.gov |
Investigation of Binding Modes and Active Site Interactions
Molecular docking studies have provided valuable insights into how pyrazolopyridine derivatives interact with the active sites of their target kinases.
For FGFR1 inhibitors, a proposed binding mode shows the 1H-pyrazolo[3,4-b]pyridine core occupying the ATP binding site. The N(1)-H of the pyrazolopyridine moiety is crucial as it participates in hydrogen bonding interactions within the kinase domain, as demonstrated by the complete loss of activity upon N-methylation.
In the case of CDK inhibitors, the solid-state structure of a 1H-pyrazolo[3,4-b]pyridine derivative bound to CDK2 reveals that the inhibitor resides in the ATP purine (B94841) binding site. nih.gov It forms important hydrogen bonds with the backbone of Leu83 in the protein. nih.gov For CDK2 and CDK9, docking studies of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines showed a good fit within the active sites, with the methoxy (B1213986) functionality being important for establishing the necessary hydrogen bonding.
For c-Met inhibitors based on a 1-sulfonyl-pyrazolo[4,3-b]pyridine scaffold, molecular docking revealed a U-shaped conformation. nih.gov This allows for key hydrogen bonding interactions with Met1160 and Tyr1230, and the pyrazolopyridine moiety makes several favorable contacts with Met1211. nih.gov
Antimicrobial and Antiparasitic Activities (excluding dosage and adverse effects)
The therapeutic potential of 7-methoxy-1H-pyrazolo[4,3-b]pyridine derivatives extends to combating infectious agents, including bacteria and parasites responsible for malaria.
Antibacterial Efficacy and Spectrum of Activity
Derivatives of the pyrazolopyridine scaffold have demonstrated notable antibacterial properties. Studies on 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives have shown activity against both anaerobic and aerobic bacteria. Certain compounds exhibited elevated activity towards anaerobes while showing low activity against aerobes. The minimal inhibitory concentration (MIC) values for their tuberculostatic activity were found to be in the range of 22-100 microg/cm3.
In a study of pyrazoline derivatives, which share a structural resemblance to the pyrazole (B372694) core of pyrazolopyridines, the presence of a methoxy group was found to influence antibacterial activity. For instance, a methoxy substituent at the para position of a phenyl ring on the pyrazoline nucleus enhanced the antimicrobial activity against P. aeruginosa, E. faecalis, and B. subtilis when a pyridine (B92270) ring was also part of the structure. Conversely, an ortho-methoxy substitution on the phenyl ring led to reduced or no activity against Gram-negative bacteria.
Table 2: Antibacterial Activity of Pyrazolopyridine and Related Derivatives
| Compound Class | Bacterial Strains | Key Findings |
|---|---|---|
| 1H-Pyrazolo[3,4-b]pyrazine and -pyridine derivatives | Anaerobic and aerobic bacteria, Mycobacterium tuberculosis | Elevated activity against anaerobes; MICs of 22-100 microg/cm3 for tuberculostatic activity. |
| Pyrazoline derivatives with methoxy substitution | P. aeruginosa, E. faecalis, B. subtilis, Gram-negative bacteria | Para-methoxy substitution enhanced activity, while ortho-methoxy substitution decreased it. |
Antimalarial Potential and Target Identification
The pyrazolopyridine scaffold has shown considerable promise in the development of new antimalarial agents. A series of quinoline-based pyrazolopyridine hybrids were synthesized and screened for their antimalarial activity. Several compounds displayed significant potential, with one derivative containing a 4-Cl substituent on both aryl rings showing the most potent in vitro and in vivo activity.
Notably, the methoxy group has been identified as a potentially important feature for the antimalarial activity of certain chemotypes. In a study of the novel antimalarial compound DDD01034957, it was hypothesized that the methoxy group on the phenyl ring could be a metabolic liability. nih.gov However, its removal significantly reduced antimalarial activity, suggesting that the methoxy group may be important for binding to its target. nih.gov The mechanism of resistance to this compound has been linked to the membrane transporter PfABCI3. nih.gov
Furthermore, a complex molecule, 7-[(7-methoxy-4,5-dihydro-1H-benzo[g]indazol-3-yl)carbonyl]-2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one (MCL), was identified through molecular docking as a potential inhibitor of the Plasmodium falciparum Apetala 2-invasion (PfAP2-I) transcription factor, which is essential for red blood cell invasion. This suggests a potential target for antimalarial drugs bearing the 7-methoxy-pyrazolo- moiety.
Cellular Pathway Interrogation and Biological Target Engagement (excluding clinical data)
Derivatives of the pyrazolopyridine scaffold have been shown to exert their biological effects by targeting various cellular signaling cascades, particularly those involving protein kinases. For example, certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Pim-1 kinase, a target in breast cancer therapy. nih.gov The most active of these compounds demonstrated significant inhibitory activity against Pim-1 kinase with IC50 values in the nanomolar range. nih.gov Mechanistic studies revealed that these compounds induced apoptosis in MCF-7 breast cancer cells by arresting the cell cycle at the G2/M phase, upregulating pro-apoptotic genes, and downregulating anti-apoptotic genes. nih.gov
In another study, pyrazolo[3,4-b]pyridine derivatives were found to inhibit cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cell lines. nih.gov Furthermore, pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of Monopolar spindle kinase 1 (Mps1), a crucial component of the mitotic checkpoint. nih.gov A representative compound from this series showed strong inhibitory potency against Mps1 with an IC50 value of 2.596 nM and significantly inhibited the proliferation of cancer cells. nih.gov These findings highlight the potential of the pyrazolopyridine scaffold to modulate key signaling pathways involved in cell proliferation and survival.
The modulation of protein-protein interactions (PPIs) represents a promising strategy for therapeutic intervention in various diseases. nih.gov Small molecules can disrupt or stabilize these interactions, leading to a desired biological outcome. nih.govresearchgate.net While direct evidence for this compound derivatives as modulators of PPIs is limited in the provided search results, the broader class of pyrazolo[4,3-c]pyridines has been successfully developed as inhibitors of the PEX14–PEX5 PPI in T. brucei and T. cruzi parasites. acs.org These compounds were the first reported inhibitors of this specific PPI, demonstrating the capability of the pyrazolopyridine scaffold to target such interactions. acs.org
The general principle of targeting PPIs often involves mimicking secondary protein structures like α-helices or β-turns, which are frequently involved in protein recognition. The development of small molecules that can effectively mimic these structures is an active area of research. Given the structural diversity achievable with the pyrazolopyridine core, it is plausible that derivatives of this compound could be designed to modulate specific PPIs, although further research is needed to explore this potential.
Detailed Structure-Activity Relationship (SAR) Analyses for Biological Efficacy
The biological efficacy of pyrazolopyridine derivatives is highly dependent on their substitution patterns, and several studies have elucidated key structure-activity relationships (SAR).
For pyrazolo[3,4-b]pyridine derivatives acting as anticancer agents, the nature and position of substituents on the core structure are critical. In one study, a series of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines were synthesized and evaluated. nih.gov The results indicated that the anticancer activity was sensitive to the substituent on the 4-aryl group. For instance, a derivative with a specific substitution pattern showed the highest activity against the Hela cell line. nih.gov
In the context of Pim-1 kinase inhibition, SAR studies on pyrazolo[3,4-b]pyridine derivatives revealed that certain substituents at specific positions led to a significant increase in inhibitory potency. nih.gov Notably, compounds with particular substitutions exhibited remarkable cytotoxic activity against MCF-7 cells, with IC50 values in the low micromolar range, and were highly selective against this cell line. nih.gov
For pyrazolo[4,3-d]pyrimidine derivatives designed as microtubule targeting agents, the presence of a methyl group at the N1-position of the pyrazole scaffold was found to be crucial for potent antiproliferative and microtubule depolymerization activities. nih.gov
The SAR of pyrazolo[4,3-c]pyridines as inhibitors of the PEX14–PEX5 PPI has also been investigated. acs.org The study highlighted the importance of a methoxy group at a specific position on a naphthalene (B1677914) substituent for high-affinity interaction with the target protein. acs.org Merging features from two less potent parent compounds into a hybrid molecule resulted in a superior activity in the PPI inhibition assay. acs.org
These examples demonstrate that systematic modification of the pyrazolopyridine scaffold is a viable strategy for optimizing biological activity and selectivity for a variety of therapeutic targets.
Advanced Applications and Future Research Perspectives of 7 Methoxy 1h Pyrazolo 4,3 B Pyridine Scaffolds
Utilization as Chemical Probes for Biological Research
Derivatives of the pyrazolo[4,3-b]pyridine and related pyrazolopyridine cores are increasingly being developed as chemical probes to investigate complex biological systems. These highly specific molecules are designed to interact with a particular biological target, such as an enzyme or receptor, thereby allowing researchers to elucidate its function and role in disease pathways.
A notable application is in the study of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. For instance, pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Tropomyosin receptor kinases (TRKs), which are linked to cell proliferation and cancer. rsc.org Computational studies, including pharmacophore modeling and molecular docking, have been instrumental in analyzing the structural requirements for these derivatives to achieve high-affinity binding to TRK A (TRKA). nih.gov One study identified a pyrazolo[3,4-b]pyridine ligand (L5) that formed stable hydrogen bonds with key residues in the TRKA active site, highlighting its potential as a specific probe for this kinase. nih.gov
Similarly, the pyrazolo[4,3-b]pyridine scaffold has been used to develop positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a target for Parkinson's disease. The compound VU0418506, an N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, emerged from these efforts as a potent and selective mGlu4 PAM, providing a valuable tool for studying the therapeutic potential of modulating this receptor. nih.gov Other related scaffolds have also yielded highly selective inhibitors, such as a tetrahydropyrazolo[3,4-c]pyridine derivative that acts as a potent and selective chemical probe for LIM kinases (LIMK1/2), enabling researchers to dissect the roles of these kinases in various cellular processes. acs.org
| Compound/Scaffold | Biological Target | Application | Key Findings |
| Pyrazolo[3,4-b]pyridine derivatives | Tropomyosin receptor kinase A (TRKA) | Cancer Research Probe | Compound C03 showed an IC50 of 56 nM against TRKA. rsc.org |
| Pyrazolo[3,4-b]pyridine ligand (L5) | Tropomyosin receptor kinase A (TRKA) | Computational Biology Probe | Formed five conventional hydrogen bonds with key residues in the TRKA active site. nih.gov |
| VU0418506 (Pyrazolo[4,3-b]pyridine) | Metabotropic glutamate receptor 4 (mGlu4) | Parkinson's Disease Research Probe | Characterized as a potent and selective positive allosteric modulator (PAM). nih.gov |
| Pyrazolo[3,4-b]pyridine derivatives | PIM-1 Kinase | Breast Cancer Research Probe | Compound 19 showed an IC50 of 26 nM against PIM-1 kinase. nih.gov |
Role as Key Intermediates in Scaffold-Hopping Approaches
Scaffold hopping is a powerful strategy in drug discovery used to identify novel molecular cores that retain the biological activity of a known parent molecule but possess improved properties, such as enhanced potency, better metabolic stability, or novel intellectual property. The pyrazolo[4,3-b]pyridine nucleus has proven to be a valuable endpoint in such strategies.
A clear example of this is the development of inhibitors for the activin receptor-like kinase 5 (ALK5), a target in fibrosis and cancer. Researchers started with a potent quinoline-based inhibitor that suffered from high metabolic clearance. nih.gov Through a "scaffold morphing" or hopping strategy, they transformed the quinoline (B57606) core into a 7-substituted-pyrazolo[4,3-b]pyridine scaffold. This strategic change resulted in a new series of inhibitors with significantly improved absorption, distribution, metabolism, and excretion (ADME) properties while maintaining high potency. nih.gov
This approach is not limited to a single target. The discovery of the mGlu4 PAM, VU0418506, also involved a scaffold hopping approach where a common picolinamide (B142947) core was evolved into the novel and more suitable pyrazolo[4,3-b]pyridine head group. nih.gov The general principle involves replacing a central heterocyclic system with another that can present a similar vectoral array of substituents to mimic the key interactions of the original ligand, a process greatly aided by computational design. rsc.orgchemrxiv.org The pyrazolo[4,3-b]pyridine scaffold is particularly useful due to its rigid structure and defined substitution vectors, making it an ideal candidate for replacing other aromatic and heteroaromatic systems.
| Original Scaffold | Target Scaffold | Biological Target | Outcome |
| 4-substituted quinoline | 7-substituted-pyrazolo[4,3-b]pyridine | ALK5 | Improved ADME properties with retained potency. nih.gov |
| Picolinamide | Pyrazolo[4,3-b]pyridine | mGlu4 | Discovery of a novel, potent, and selective PAM (VU0418506). nih.gov |
| General Heterocycles | Pyrazolo[3,4-b]pyridine | TRK Kinases | Design and synthesis of novel inhibitors via scaffold hopping and computer-aided design. rsc.org |
Potential in Material Science and Organic Electronics
The applications of pyrazolo[4,3-b]pyridine derivatives extend beyond biology into the realm of material science and organic electronics. The fused heterocyclic structure provides a rigid, planar, and electron-rich system that can be tailored for specific electronic and photophysical properties.
Research has demonstrated the synthesis of pyrazolo[4,3-b]pyridine derivatives specifically for use in electronic devices. researchgate.net For example, derivatives such as 2,3-dihydro-6-(4-methoxyphenyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (L1) have been synthesized and characterized. researchgate.net These materials exhibit high thermal stability, with L1 being stable up to 266 °C. researchgate.net When deposited as thin films, these materials show potential for use in semiconductor devices. The optical band gap for film L1 was estimated to be 2.72 eV. researchgate.net Devices fabricated using these films on silicon substrates exhibited diode-like rectifying behavior and photovoltaic properties under illumination, demonstrating their potential for applications in organic solar cells and photodetectors. researchgate.net
Furthermore, related pyrazolopyridine isomers are being explored for their use as luminogens. Novel bipyrazolo[1,5-a]pyridine luminogens have been synthesized that exhibit aggregation-induced emission enhancement (AIEE), a highly desirable property for organic light-emitting diodes (OLEDs) and fluorescence sensors. rsc.org The broader family of pyrazolo[3,4-b]pyridines is also recognized for its utility in developing organic materials for applications such as chemosensors. nih.gov
| Derivative Name | Key Property | Potential Application |
| 2,3-dihydro-6-(4-methoxyphenyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (L1) | Thermal stability (266 °C), Optical band gap (2.72 eV) | Organic diodes, Photovoltaics researchgate.net |
| 2,3-dihydro-6-(4-hydroxyphenyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (L2) | Thermal stability (376 °C), Optical band gap (2.83 eV) | Organic diodes, Photovoltaics researchgate.net |
| 7,7'-diaryl-3,3'-bipyrazolo[1,5-a]pyridines | Aggregation-Induced Emission Enhancement (AIEE) | Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes rsc.org |
Strategies for Lead Optimization and Rational Design of Novel Analogues
The development of potent and drug-like molecules based on the 7-methoxy-1H-pyrazolo[4,3-b]pyridine scaffold relies heavily on strategies for lead optimization and rational design. These approaches use structural information and computational modeling to guide the synthesis of new analogues with improved characteristics.
Structure-based drug design (SBDD) is a powerful technique that has been successfully applied to this scaffold. For the development of ALK5 inhibitors, an SBDD approach using a binding model of the target enzyme was employed to understand the key interactions within the binding site and guide the optimization of inhibitor activity. nih.gov This rational design process led to the transformation of an initial hit into the pyrazolo[4,3-b]pyridine series with better drug-like properties. nih.gov
A common strategy in lead optimization is to modify specific substituents to block metabolic pathways and improve stability. For instance, the introduction of a methyl group at a strategic position on a related pyrido[3,4-d]pyrimidine (B3350098) core was found to significantly curb metabolism by cytochrome P450 enzymes, likely by sterically hindering the enzyme's recognition of the molecule. acs.org Similarly, the substitution of a metabolically labile methoxy (B1213986) group with a more stable fluorine or chlorine atom is a widely used tactic to enhance the pharmacokinetic profile of a lead compound. nih.gov
Computational tools are central to modern rational design. Pharmacophore models, which define the essential 3D arrangement of functional groups required for biological activity, are generated from known active compounds. nih.gov These models are then used to screen virtual libraries for new molecules that fit the pharmacophore, accelerating the discovery of novel and diverse hit compounds. nih.gov
Exploration of Unconventional Reactivity and Novel Transformations
Expanding the chemical space accessible from the pyrazolo[4,3-b]pyridine core requires the exploration of novel and unconventional chemical reactions. While traditional syntheses often involve building one ring onto the other from simple precursors, modern organic chemistry offers more sophisticated tools for modifying the core structure. mdpi.com
One such advanced method is the use of late-stage functionalization, where complex modifications are made to the fully formed heterocyclic scaffold. For example, a related 2H-pyrazolo[4,3-c]pyridine system was synthesized via an iodine-mediated electrophilic cyclization. nih.gov The resulting 7-iodo intermediate is a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions like the Suzuki coupling, allowing for the rapid generation of a library of diverse analogues. nih.gov
Modern C-H activation and cross-coupling reactions represent another frontier. A palladium-catalyzed intermolecular C-H/C-H bond cross-coupling was used to synthesize novel 7,7'-diaryl-3,3'-bipyrazolo[1,5-a]pyridines. rsc.org This type of reaction, which directly couples two C-H bonds, is highly efficient and avoids the need for pre-functionalized starting materials. The application of similar advanced catalytic methods, such as the Buchwald-Hartwig amination, could allow for the direct installation of diverse amine groups onto the pyrazolo[4,3-b]pyridine core, further expanding the accessible chemical diversity. mdpi.com
Emerging Research Avenues for Pyrazolo[4,3-b]pyridine Derivatives
The future of research on this compound and its derivatives is bright, with several exciting avenues emerging from current work.
In medicinal chemistry, a major focus will be on designing next-generation kinase inhibitors that can overcome drug resistance. By leveraging detailed structural knowledge and computational models, new analogues can be designed to target mutant forms of kinases that are resistant to current therapies. rsc.orgnih.gov The scaffold's success as a platform for developing PAMs for neurological targets like mGlu4 also opens up opportunities for designing modulators for other G-protein coupled receptors implicated in psychiatric and neurodegenerative disorders. nih.gov
In material science, the exploration of pyrazolopyridine-based materials for organic electronics is still in its early stages. Future work will likely focus on fine-tuning the electronic properties of these molecules by varying substituents to control the HOMO-LUMO energy levels. This could lead to the development of highly efficient materials for OLEDs with specific emission colors, as well as new semiconductors for thin-film transistors and advanced photovoltaic devices. researchgate.netrsc.org The nitrogen-rich nature of the scaffold also suggests potential applications in creating porous metal-organic frameworks (MOFs) for gas storage or catalysis. xiaolab.org
Finally, the continued development of novel synthetic methodologies will be crucial. Advances in catalysis, C-H functionalization, and flow chemistry will enable the more efficient, selective, and sustainable synthesis of complex pyrazolo[4,3-b]pyridine derivatives, accelerating their exploration in both drug discovery and materials science. rsc.orgnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-Methoxy-1H-pyrazolo[4,3-b]pyridine, and how can reaction conditions be optimized for yield and purity?
- Answer : The synthesis typically involves cyclocondensation of appropriately substituted precursors, such as aminopyrazoles with β-keto esters or nitriles. Key parameters include solvent choice (e.g., methanol or dichloromethane for polarity control), temperature (60–80°C for cyclization), and protecting groups (e.g., tetrahydropyranyl for nitrogen protection). Multi-step routes may require sequential deprotection and functionalization. Yield optimization can be achieved via microwave-assisted synthesis (reducing reaction time) or catalytic methods (e.g., Pd-mediated cross-coupling for aryl substitutions). Purity is enhanced via recrystallization (acetonitrile as a solvent) or column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound derivatives?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions, with methoxy groups showing distinct singlet peaks (~δ 3.8–4.0 ppm). Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ if present). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95% recommended for biological assays). X-ray crystallography resolves absolute stereochemistry for chiral derivatives .
Advanced Research Questions
Q. How do substituent modifications at the 1- and 7-positions of the pyrazolo[4,3-b]pyridine core influence binding affinity to kinase targets?
- Answer : Substituents at the 1-position (e.g., methyl, aryl) modulate steric interactions with kinase ATP-binding pockets, while the 7-methoxy group enhances solubility and π-stacking. For example, replacing bromine at the 3-position with smaller halogens (Cl/F) improves selectivity for Trk kinases. Quantitative structure-activity relationship (QSAR) models and molecular docking can predict substituent effects. Experimental validation via kinase inhibition assays (e.g., ADP-Glo™) is critical to confirm computational predictions .
Q. What methodologies are employed to resolve contradictions in biological activity data between in vitro and in vivo models for pyrazolo[4,3-b]pyridine derivatives?
- Answer : Discrepancies often arise from pharmacokinetic (PK) factors (e.g., metabolic stability, bioavailability). Strategies include:
- Metabolic profiling : LC-MS/MS to identify major metabolites in hepatocyte assays.
- Plasma protein binding : Equilibrium dialysis to assess free drug concentration.
- Tissue distribution studies : Radiolabeled compounds in rodent models.
- Allosteric modulation : For targets like mGlu4, positive allosteric modulators (PAMs) may require brain penetration optimization, as shown for VU0418506 (logP ~3.5, CNS MPO score >4) .
Q. How can computational modeling guide the design of this compound analogs with improved selectivity for neurological targets like mGlu4?
- Answer : Molecular dynamics simulations and free-energy perturbation (FEP) calculations predict binding modes to mGlu4’s allosteric site. Scaffold-hopping strategies (e.g., replacing picolinamide with pyrazolo[4,3-b]pyridine) maintain key hydrogen bonds with residues like Ser756 and Tyr658. Selectivity over mGlu5 is achieved by avoiding hydrophobic interactions with Leu749. In silico ADMET tools (e.g., SwissADME) prioritize analogs with blood-brain barrier permeability (AlogP <5, TPSA <90 Ų) .
Q. What strategies are effective in elucidating the mechanism of action of pyrazolo[4,3-b]pyridine derivatives using structural biology techniques?
- Answer : Co-crystallization with target proteins (e.g., kinases, GPCRs) reveals binding poses. Cryo-EM resolves dynamic interactions in membrane-bound receptors. Hydrogen-deuterium exchange (HDX) mass spectrometry maps conformational changes induced by ligand binding. For example, pyrazolo[4,3-b]pyridine derivatives stabilize inactive kinase conformations by displacing catalytic lysine residues, as shown in TrkA crystal structures (PDB: 4AOJ) .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate in vitro activity (IC₅₀) with cellular assays (EC₅₀) using isogenic cell lines. For inconsistent results, assess off-target effects via kinome-wide profiling (e.g., KINOMEscan®) .
- Experimental Design : Use factorial design (DoE) to optimize synthetic steps. For biological assays, include positive controls (e.g., staurosporine for kinase inhibition) and orthogonal readouts (e.g., Western blot for target engagement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
